(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate
Overview
Description
(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of scientific research. It is known for its unique structural properties, which include a cyano group, a fluorine atom, and a tert-butyl ester group attached to a pyrrolidine ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Cyano Group Introduction: The cyano group is introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Esterification: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and suitable acid catalysts.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in its binding affinity and selectivity. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-tert-Butyl 2-cyano-4-chloropyrrolidine-1-carboxylate
- (2S,4S)-tert-Butyl 2-cyano-4-bromopyrrolidine-1-carboxylate
- (2S,4S)-tert-Butyl 2-cyano-4-methylpyrrolidine-1-carboxylate
Uniqueness
(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom enhances the compound’s stability, lipophilicity, and bioavailability compared to its analogs with different substituents.
Properties
IUPAC Name |
tert-butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKRZINKSNCLEV-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594009 | |
Record name | tert-Butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426844-76-0 | |
Record name | tert-Butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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